3-(3,5-dimethylisoxazol-4-yl)-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)propanamide

Description

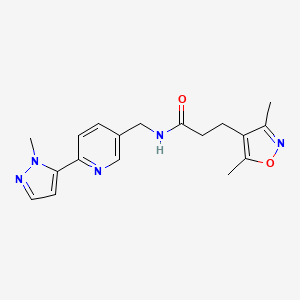

3-(3,5-Dimethylisoxazol-4-yl)-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)propanamide is a heterocyclic organic compound featuring a propanamide backbone linking two distinct aromatic moieties: a 3,5-dimethylisoxazole group and a pyridine ring substituted with a methylpyrazole unit.

Properties

IUPAC Name |

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O2/c1-12-15(13(2)25-22-12)5-7-18(24)20-11-14-4-6-16(19-10-14)17-8-9-21-23(17)3/h4,6,8-10H,5,7,11H2,1-3H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWBAJPWXCVDVGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CCC(=O)NCC2=CN=C(C=C2)C3=CC=NN3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(3,5-Dimethylisoxazol-4-yl)-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

This structure contains a dimethylisoxazole moiety and a pyrazole-pyridine segment, which are crucial for its biological activity.

Antimicrobial Activity

Research indicates that compounds containing isoxazole and pyrazole derivatives exhibit antimicrobial properties. The mechanism often involves the inhibition of bacterial enzymes or interference with cell wall synthesis. For instance, studies have shown that similar compounds reduce the viability of Staphylococcus aureus and Escherichia coli by disrupting their metabolic pathways .

Antimalarial Potential

In a study focusing on antimalarial activity, derivatives related to this compound were found to inhibit Plasmodium falciparum effectively. The most promising analogs demonstrated a reduction in parasitemia by over 90% in murine models when administered at specific dosages . This suggests that the compound may share similar mechanisms, potentially involving heme binding or interference with folate metabolism.

In Vitro Studies

In vitro assays have shown that this compound exhibits moderate to high affinity for various biological targets. The compound has been tested against several enzymes, including acetylcholinesterase and butyrylcholinesterase, showing selective inhibitory activity .

| Enzyme | IC50 (µM) | Remarks |

|---|---|---|

| Acetylcholinesterase (AChE) | 157.31 | Moderate inhibition |

| Butyrylcholinesterase (BChE) | 46.42 | Selective inhibition comparable to physostigmine |

Toxicity and Side Effects

Toxicological assessments are crucial for understanding the safety profile of the compound. Preliminary studies indicate low toxicity levels in mammalian cell lines, but further investigations are necessary to evaluate long-term effects and potential side effects .

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of the compound against clinical isolates of E. coli. The results indicated a dose-dependent reduction in bacterial growth, with a minimum inhibitory concentration (MIC) established at 32 µg/mL .

Case Study 2: Antimalarial Activity

In another investigation, the compound was tested in a P. berghei mouse model. Administration at 30 mg/kg resulted in significant reductions in parasitemia levels within two days post-treatment, showcasing its rapid action .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural analogs (listed in ) share core features but differ in substituents and functional groups, leading to variations in physicochemical properties and bioactivity. Below is a comparative analysis based on structural motifs and hypothetical implications:

Core Backbone and Linker Groups

- Target Compound : The propanamide linker (-NH-C(O)-CH2-CH2-) bridges the isoxazole and pyridine-pyrazole units. This flexible linker may improve solubility and facilitate interactions with hydrophobic binding pockets.

- Analog 573947-97-4: Features a thioacetyl linker (-S-CH2-C(O)-) and a triazole ring.

- Analog 451498-56-9: Contains a benzamide group and a phenoxybenzylamine substituent. The rigid aromatic system may reduce conformational flexibility, limiting target engagement compared to the pyridine-pyrazole motif in the target compound .

Aromatic Substituents and Bioactivity

| Compound | Key Aromatic Groups | Hypothetical Bioactivity |

|---|---|---|

| Target Compound | 3,5-Dimethylisoxazole, Pyridine-Pyrazole | Kinase inhibition, anti-inflammatory potential |

| 618102-10-6 | 4-Chlorophenyl, 4-Methylphenyl | COX-2 inhibition (common in NSAID-like compounds) |

| 451498-56-9 | Phenoxybenzyl, Benzoic Acid | GPCR modulation (e.g., histamine receptors) |

The target compound’s pyridine-pyrazole system is structurally distinct from analogs with chlorophenyl or phenoxybenzyl groups, which are often associated with cyclooxygenase (COX) or G-protein-coupled receptor (GPCR) targeting. The dimethylisoxazole moiety may confer greater metabolic stability than the triazole or carboxylic acid groups in analogs like 573947-97-4 and 618102-10-6 .

Computational Insights and Electronic Properties

While direct experimental data are unavailable, tools like Multiwfn could analyze the target compound’s electronic structure. For example:

- Electrostatic Potential (ESP): The isoxazole ring’s electron-deficient nature may promote interactions with positively charged residues in enzymatic active sites.

- Orbital Composition : Hybridization states of the pyridine and pyrazole rings could influence binding kinetics.

- Topology Analysis : Electron localization/delocalization patterns might explain differences in reactivity compared to analogs .

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound, particularly for achieving high regioselectivity in pyrazole and isoxazole coupling?

- Methodological Answer : The synthesis involves multi-step reactions, including condensation of pyridine and isoxazole precursors. Key factors include:

- Base selection : Use polar aprotic solvents (e.g., DMF) with mild bases like K₂CO₃ to minimize side reactions during coupling .

- Temperature control : Maintain temperatures between 60–80°C to balance reaction rate and byproduct formation .

- Purification : Employ gradient column chromatography (e.g., silica gel, hexane/EtOAc) to isolate intermediates. Confirm regioselectivity via ¹H/¹³C NMR and LC-MS .

Q. How can researchers validate the structural integrity and purity of this compound during synthesis?

- Methodological Answer :

- Spectroscopic techniques : Use ¹H NMR to confirm methyl group environments (e.g., 3,5-dimethylisoxazole protons at δ 2.3–2.5 ppm) and pyrazole C-H coupling .

- Chromatography : HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%) and detect trace impurities .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ calculated for C₂₀H₂₃N₅O₂: 378.19) .

Advanced Research Questions

Q. What strategies are recommended for evaluating the compound’s biological activity, such as enzyme inhibition or receptor binding?

- Methodological Answer :

- Enzyme assays : Use fluorescence-based or radiometric assays (e.g., kinase inhibition) with ATP concentrations near Km values. Include positive controls (e.g., staurosporine) and IC₅₀ curve fitting .

- Cell-based models : Test cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, comparing dose-response curves (1–100 µM) .

- Data interpretation : Normalize to vehicle controls and use statistical tools (e.g., GraphPad Prism) for EC₅₀/IC₅₀ calculations .

Q. How can molecular docking studies be designed to predict binding interactions with target proteins?

- Methodological Answer :

- Protein preparation : Retrieve crystal structures from PDB (e.g., kinase domains). Optimize hydrogen bonding networks and protonation states using tools like AutoDock Tools .

- Ligand parameterization : Generate 3D conformers of the compound with Open Babel, assigning Gasteiger charges .

- Docking protocols : Perform rigid/flexible docking (e.g., AutoDock Vina) with grid boxes centered on active sites. Validate using co-crystallized ligands (RMSD <2.0 Å) .

Q. What approaches are effective for structure-activity relationship (SAR) studies targeting pyrazole and isoxazole modifications?

- Methodological Answer :

- Analog synthesis : Replace methyl groups on isoxazole with halogens or bulky substituents (e.g., CF₃) to assess steric/electronic effects .

- Activity cliffs : Use machine learning (e.g., Random Forest models) to correlate substituent properties (logP, polar surface area) with bioactivity data .

- Data contradiction resolution : Replicate assays under standardized conditions if SAR trends conflict with literature (e.g., pH, serum content) .

Q. How should stability studies be conducted to determine the compound’s shelf-life under varying storage conditions?

- Methodological Answer :

- Accelerated degradation : Expose the compound to 40°C/75% RH for 4 weeks, monitoring degradation via HPLC. Compare to controls stored at -20°C .

- Light sensitivity : Perform photostability tests under ICH Q1B guidelines using UV/visible light chambers .

- Solution stability : Assess solubility in DMSO/PBS over 72 hours; precipitate formation indicates instability .

Data Contradiction Analysis

- Example : Conflicting IC₅₀ values reported for kinase inhibition.

- Resolution :

Verify assay conditions (e.g., ATP concentration, enzyme lot variability) .

Cross-validate with orthogonal methods (e.g., SPR for binding affinity) .

Use internal reference compounds to calibrate inter-lab variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.